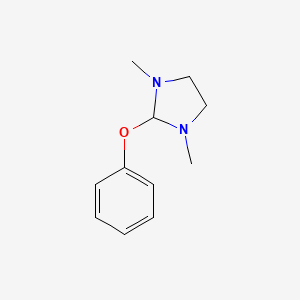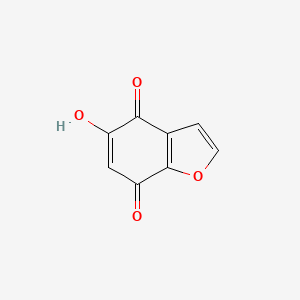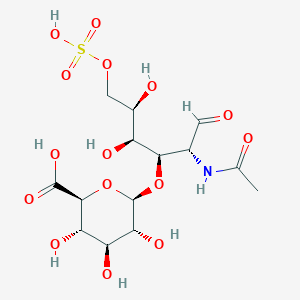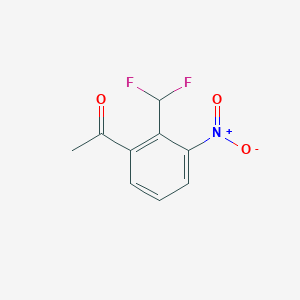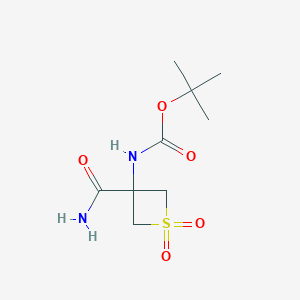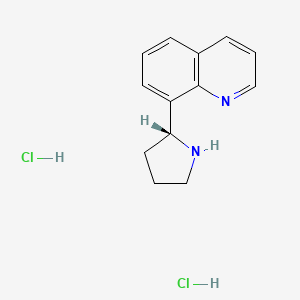
(R)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has a pyrrolidine ring attached to the quinoline structure, which can influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride typically involves the formation of the quinoline ring followed by the introduction of the pyrrolidine moiety. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. The resulting quinoline can then be reacted with pyrrolidine under appropriate conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Types of Reactions:
Oxidation: ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Quinoline: A simpler structure without the pyrrolidine ring, used in antimalarial drugs like chloroquine.
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Pyrroloquinoline quinone: A compound with antioxidant properties and potential neuroprotective effects.
Uniqueness: ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride is unique due to the presence of both the quinoline and pyrrolidine moieties, which can confer distinct chemical and biological properties. This dual functionality can enhance its interaction with biological targets and increase its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C13H16Cl2N2 |
|---|---|
Peso molecular |
271.18 g/mol |
Nombre IUPAC |
8-[(2R)-pyrrolidin-2-yl]quinoline;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-4-10-5-2-9-15-13(10)11(6-1)12-7-3-8-14-12;;/h1-2,4-6,9,12,14H,3,7-8H2;2*1H/t12-;;/m1../s1 |
Clave InChI |
ZSCIQYZMAHJGDF-CURYUGHLSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=CC=CC3=C2N=CC=C3.Cl.Cl |
SMILES canónico |
C1CC(NC1)C2=CC=CC3=C2N=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



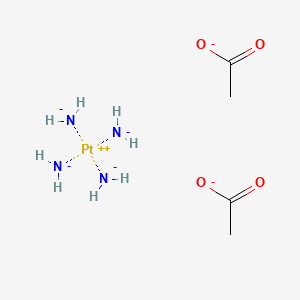

![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)

![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
